4-(4-Butylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Butylphenyl)-4-oxobutanoic acid (BPBOB) is a carboxylic acid that is commonly used in scientific research. It is a highly versatile compound that has a wide range of applications in biochemistry, physiology, and other areas of scientific research. BPBOB is a white crystalline solid with a melting point of 86-87°C. BPBOB is largely insoluble in water but is soluble in organic solvents such as ethanol, methanol, and acetone. BPBOB is a relatively inexpensive compound and is widely available for purchase.
Scientific Research Applications
Bioactive Core for Drug Design
The compound’s ability to form bioactive metal complexes makes it a potential core structure for the design of new drugs. Its application in medicinal chemistry could lead to the discovery of compounds with antiproliferative, antiviral, or other therapeutic activities.
These applications highlight the versatility and potential of 4-(4-Butylphenyl)-4-oxobutanoic acid in scientific research and its significant impact across various fields of study .
properties
IUPAC Name |
4-(4-butylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSYJVVDLNUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384258 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)-4-oxobutanoic acid | |
CAS RN |
72271-71-7 | |
Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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